Tilisolol hydrochloride (CAS 155346-81-9), also known as N-696, is a non-selective β-adrenergic antagonist distinguished by its secondary function as an ATP-sensitive potassium (K+) channel opener [1]. Supplied as a highly soluble hydrochloride salt, it is utilized in cardiovascular research, ischemic modeling, and advanced ophthalmic formulation development . Key procurement-relevant properties include high solubility in DMSO (200 mg/mL) and aqueous buffers, alongside a distinct hemodynamic profile that lowers blood pressure without inducing the peripheral vasoconstriction typical of classic beta-blockers [1].
Substituting tilisolol hydrochloride with standard non-selective beta-blockers like propranolol or arotinolol fundamentally alters experimental and formulation outcomes[1]. In hemodynamic models, propranolol lacks the ATP-sensitive K+ channel opening mechanism, leading to increased coronary vascular resistance and unwanted peripheral vasoconstriction that confounds cardiovascular data [2]. Furthermore, substituting the hydrochloride salt with the tilisolol free base drastically reduces aqueous solubility, compromising the processability required for developing controlled-release ocular inserts, lipophilic prodrugs, and stable solid-dose pharmaceutical compositions that rely on specific alkaline stabilizing matrices[3].
In comparative canine coronary circulation models, standard beta-blockers propranolol (1 mg/kg) and arotinolol (0.25 mg/kg) decreased coronary artery diameter and increased coronary vascular resistance (CVR). In contrast, tilisolol hydrochloride (1-8 mg/kg) produced a dose-dependent decrease in CVR via an ATP-sensitive K+ channel opening mechanism [1].
| Evidence Dimension | Coronary Vascular Resistance (CVR) |
| Target Compound Data | Tilisolol HCl (1-8 mg/kg): Dose-dependent decrease in CVR |
| Comparator Or Baseline | Propranolol (1 mg/kg) / Arotinolol (0.25 mg/kg): Increased CVR |
| Quantified Difference | Tilisolol decreases CVR, avoiding the 1 mg/kg propranolol-induced vasoconstrictive penalty |
| Conditions | In vivo canine circumflex coronary artery model (intravenous administration) |
Critical for researchers modeling coronary vasodilation and ischemic protection without the confounding vasoconstrictive effects of standard beta-blockers.
During induced ischemia, both tilisolol and propranolol initially prevent myocardial energy depletion at 3 minutes. However, at 30 minutes post-ischemia, tilisolol sustains the prevention of ischemic metabolic changes and energy depletion, whereas propranolol fails to maintain this protective effect [1].
| Evidence Dimension | Duration of myocardial metabolic protection |
| Target Compound Data | Tilisolol (0.2 mg/kg): Sustained protection at 30 minutes post-ischemia |
| Comparator Or Baseline | Propranolol (1 mg/kg): Protection fails by 30 minutes |
| Quantified Difference | Tilisolol provides sustained myocardial metabolic protection at 30 minutes at a 5x lower dose (0.2 mg/kg vs 1.0 mg/kg) |
| Conditions | In vivo open-chest dog model, left anterior descending coronary artery ligation |
Establishes tilisolol hydrochloride as the required compound for long-duration in vivo ischemic myocardial metabolism and cardioprotection assays.
The formulation of tilisolol into long-acting oral dosage forms requires specific handling to prevent degradation. Patent data demonstrates that tilisolol hydrochloride must be co-processed with alkaline stabilizers (such as calcium oxide or magnesium hydroxide) at a strict weight ratio of 0.1:1 to 10:1 (stabilizer to active ingredient) to maintain API stability during wet granulation or direct powder compression [1].
| Evidence Dimension | API stability in solid pharmaceutical compositions |
| Target Compound Data | Tilisolol HCl + alkaline stabilizer (0.1:1 to 10:1 ratio): Maintains stable composition |
| Comparator Or Baseline | Unstabilized tilisolol formulations: Prone to degradation |
| Quantified Difference | Addition of specific alkaline stabilizers at a 0.1:1 to 10:1 ratio enables stable direct compression or granulation |
| Conditions | Solid-dose manufacturing (tablets/capsules) using wet granulation or direct compression |
Essential for procurement teams and formulators designing stable, long-acting oral dosage forms or controlled-release matrices.
Tilisolol hydrochloride exhibits a baseline solubility of 200 mg/mL in DMSO, functioning as a processable precursor for synthesizing lipophilic prodrugs (e.g., O-palmitoyl tilisolol) and formulating one-side-coated ophthalmic inserts. This solubility level enables controlled release and targeted ocular absorption profiles that are unattainable with poorly soluble beta-blocker free bases .
| Evidence Dimension | Solubility and DDS processability |
| Target Compound Data | Tilisolol HCl: High solubility (200 mg/mL in DMSO), compatible with amphiphilic prodrug synthesis |
| Comparator Or Baseline | Tilisolol free base: Poor aqueous/solvent solubility |
| Quantified Difference | HCl salt enables 200 mg/mL stock solutions and uniform incorporation into lipophilic ocular inserts |
| Conditions | In vitro formulation and synthesis of ophthalmic drug delivery systems |
Dictates the procurement of the hydrochloride salt for advanced drug delivery system (DDS) research and prodrug engineering.
Selected as a reference compound in ATP-sensitive K+ channel assays and coronary vasodilation studies, where the vasoconstrictive side effects of propranolol would confound hemodynamic measurements [1].
Employed as the baseline beta-blocker for in vivo myocardial metabolism models requiring sustained (30+ minutes) protection against ischemia-induced energy depletion [2].
Utilized in the development of long-acting antihypertensive tablets, requiring specific co-processing with alkaline stabilizers (like calcium oxide) to ensure long-term shelf stability [3].
Procured as a highly soluble API precursor for synthesizing amphiphilic prodrugs (e.g., palmitoyl tilisolol) and engineering controlled-release ocular inserts .